molecular formula C15H28NO4P B6044283 (Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile

(Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile

Cat. No.: B6044283
M. Wt: 317.36 g/mol
InChI Key: ZFVFHMUZCRUVMY-YPKPFQOOSA-N
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Description

(Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile is an organic compound with a complex structure that includes a phosphoryl group, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile typically involves multiple steps. One common method includes the reaction of a suitable precursor with dibutyl phosphite under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce a primary amine.

Scientific Research Applications

(Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile exerts its effects involves interactions with specific molecular targets. The phosphoryl group can form bonds with various enzymes and proteins, altering their activity. The nitrile group may also participate in reactions that modify cellular pathways, leading to changes in biological functions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile: shares similarities with other phosphorylated compounds and nitriles.

    Phosphorylated Compounds: Compounds like dibutyl phosphate and triphenyl phosphate have similar phosphoryl groups.

    Nitriles: Compounds such as acetonitrile and benzonitrile contain the nitrile functional group.

Uniqueness

What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-2-dibutoxyphosphoryl-3-hydroxy-4,4-dimethylpent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28NO4P/c1-6-8-10-19-21(18,20-11-9-7-2)13(12-16)14(17)15(3,4)5/h17H,6-11H2,1-5H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVFHMUZCRUVMY-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(=C(C(C)(C)C)O)C#N)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOP(=O)(/C(=C(/C(C)(C)C)\O)/C#N)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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